molecular formula C17H15N5O3 B2735635 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921054-20-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2735635
CAS No.: 921054-20-8
M. Wt: 337.339
InChI Key: IISCQQWPCZHEBP-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a tetrazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, p-tolyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced through a coupling reaction. This often involves the use of a benzo[d][1,3]dioxole derivative with a reactive functional group, such as a halide, which can undergo nucleophilic substitution.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction. This can be achieved by reacting the benzo[d][1,3]dioxole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening reactions.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    p-Toluic acid derivatives.

    Reduction: Ring-opened tetrazole derivatives.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-sulfonamide: Contains a sulfonamide group, which can alter its biological activity and solubility.

Uniqueness

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a tetrazole ring and a benzo[d][1,3]dioxole moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-2-5-13(6-3-11)22-16(19-20-21-22)9-18-17(23)12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISCQQWPCZHEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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